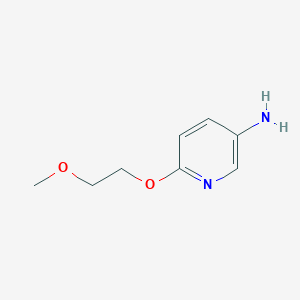
6-(2-Methoxyethoxy)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(2-Methoxyethoxy)pyridin-3-amine” is a biochemical used for proteomics research . It has a molecular formula of C8H12N2O2 and a molecular weight of 168.19 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5,9H2,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .科学的研究の応用
Analysis in Biological Matrices, Foodstuff, and Beverages
6-(2-Methoxyethoxy)pyridin-3-amine and its metabolites are crucial in studying their biological effects, inter- and intra-individual exposures. Their analysis in various matrices, including food products and biological samples like plasma, urine, and feces, is essential. Liquid chromatography coupled with mass spectrometry is recommended for sensitive and selective qualitative as well as quantitative analysis, achieving lower quantification levels in the sub pg/mL range (Teunissen et al., 2010).
Chemistry and Properties in Coordination Chemistry
The compound shows fascinating variability in its chemistry and properties, especially in its coordination chemistry. The review covers the preparation, properties, and complex compounds of such molecules, including their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. Identifying blind spots in the research could suggest more points of potential interest (Boča et al., 2011).
Role as Corrosion Inhibitors
The derivatives of pyridine-like compounds are widely recognized for their anticorrosive properties. They show reasonable effectiveness against metallic corrosion due to their high electron density and the ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This review describes various aspects of corrosion and its inhibition, focusing on quinoline derivatives as corrosion inhibitors (Verma et al., 2020).
Environmental Applications: PFAS Removal
Amine-containing sorbents, like this compound, can offer solutions for PFAS control in the treatment of municipal water and wastewater at relatively low concentrations. The removal of PFAS by aminated sorbents relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. This review provides critical analysis and outlook on the development and application of amine-containing sorbents for PFAS removal (Ateia et al., 2019).
Food Safety and Hazard Control
The formation, mitigation, metabolism, biomarkers for exposure, hazard control, and risk assessment of heterocyclic aromatic amines (HAAs) in food are essential for ensuring food safety. The presence of such compounds in food, especially meat products during thermal processing, poses a risk of cancer incidence. Controlling HAAs during food processing and dietary intake is crucial for human health (Chen et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(2-methoxyethoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRSRWRXPZCBST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)
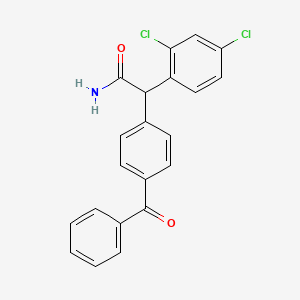

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)
![Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2410890.png)
![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)
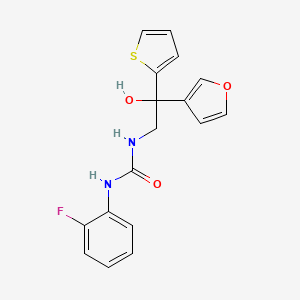
![2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2410893.png)
![4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2410894.png)
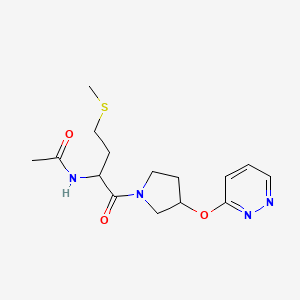
![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)
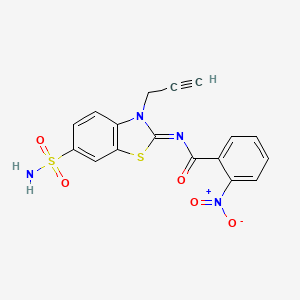
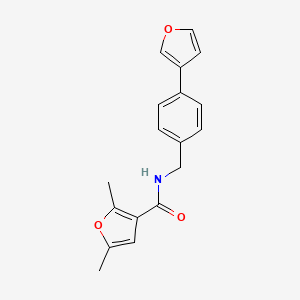
![Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2410904.png)